molecular formula C10H21N3O B11805084 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one

Cat. No.: B11805084
M. Wt: 199.29 g/mol
InChI Key: JJGSXWPBPJHWPL-GKAPJAKFSA-N
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Description

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one typically involves the reaction of a piperidine derivative with a suitable amine. One common method involves the reaction of 3-(dimethylamino)piperidine with an appropriate amino-propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or other derivatives.

Scientific Research Applications

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability. These interactions can influence various biochemical pathways, including those involved in neurotransmission and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(3S)-3-(methylamino)piperidin-1-yl]propan-1-one
  • 2-amino-1-[(3S)-3-(ethylamino)piperidin-1-yl]propan-1-one
  • 2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one

Uniqueness

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

JJGSXWPBPJHWPL-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@@H](C1)N(C)C)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C)N

Origin of Product

United States

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